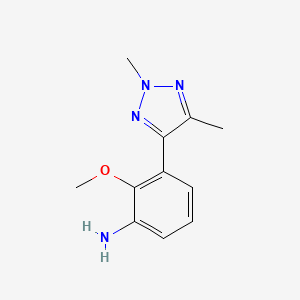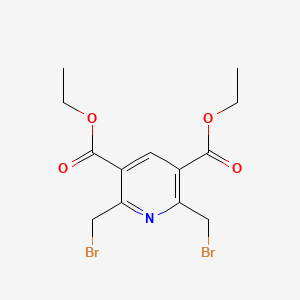
3-Hydroxy-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-iodobenzamide is an organic compound with the molecular formula C7H6INO2. It is characterized by an aromatic benzene ring substituted with a hydroxy group and an iodine atom. This compound is recognized for its applications in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-iodobenzamide typically involves the iodination of 3-hydroxybenzamide. One common method includes the reaction of 3-hydroxybenzamide with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol, and the temperature is maintained between 0°C to 25°C to ensure the selective iodination at the 2-position of the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or chromatography techniques to meet the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: Formation of 3-iodo-2-benzamide.
Reduction: Formation of 3-hydroxybenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-iodobenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Industry: Utilized in the production of various chemical products and as a reagent in organic synthesis.
Mecanismo De Acción
The primary mechanism of action of 3-Hydroxy-2-iodobenzamide involves the inhibition of tyrosinase, an enzyme that catalyzes the oxidation of tyrosine to form melanin. By binding to the active site of tyrosinase, this compound prevents the oxidation of tyrosine, thereby reducing melanin production. This property makes it a valuable compound in dermatology for skin whitening treatments.
Comparación Con Compuestos Similares
- 2-Hydroxy-3-iodobenzamide
- 3-Hydroxy-5-iodobenzamide
- 2-Hydroxy-5-iodobenzamide
Comparison: While these compounds share similar structures, the position of the iodine and hydroxy groups can significantly affect their chemical reactivity and biological activity. For instance, 3-Hydroxy-2-iodobenzamide is unique in its ability to selectively inhibit tyrosinase, making it particularly useful in dermatological applications. In contrast, other isomers may have different inhibitory effects or may be used in different types of chemical reactions .
Propiedades
Fórmula molecular |
C7H6INO2 |
|---|---|
Peso molecular |
263.03 g/mol |
Nombre IUPAC |
3-hydroxy-2-iodobenzamide |
InChI |
InChI=1S/C7H6INO2/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3,10H,(H2,9,11) |
Clave InChI |
HIFZZEQCJBKHRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)I)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione](/img/structure/B13978419.png)





![6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B13978439.png)






